[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Catalog No.
S6543736
CAS No.
451459-23-7
M.F
C8H8F3NO
M. Wt
191.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

CAS Number

451459-23-7

Product Name

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Molecular Formula

C8H8F3NO

Molecular Weight

191.2
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, also known as CF3-pyridyl-methanol, is a pyridine derivative that has attracted much attention in scientific research due to its unique properties and potential applications in various fields. This paper aims to provide an overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol (C11H10F3NO) is a white to off-white crystalline solid that belongs to the family of pyridine derivatives. It was first synthesized by P. Liu et al. in 2011 and has since been investigated for its potential as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its unique properties, such as its ability to form hydrogen bonds, undergo substitution reactions, and act as a chiral auxiliary.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol has a melting point of 92-94°C and a boiling point of 265-267°C. It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene. The compound has a molecular weight of 223.20 g/mol and a density of 1.355 g/cm3. Its structure is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol can be synthesized through several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide. The compound can be characterized through various techniques, including NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.
Several analytical methods have been developed to determine the purity and identity of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol, such as HPLC, GC-MS, and FT-IR spectroscopy. These techniques are employed to ensure the integrity of the compound, as impurities and by-products can affect its properties and potential applications.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol has been shown to exhibit moderate to high toxicity towards various microorganisms, including bacteria and fungi. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as it can increase the enantioselectivity of certain reactions. However, its biological properties and potential applications in this field require further investigation.
As with any chemical compound, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol must be handled with care in scientific experiments. It is important to follow proper laboratory protocols and safety guidelines to ensure the safety of researchers and the integrity of the experiment.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis and as a fluorescent probe in analytical chemistry.
Research on [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol is ongoing, with new applications and potential uses being discovered regularly. It is an area of interest for scientists in various fields, including chemistry, biochemistry, and material science.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol has potential applications in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials. It can be used as a building block in the synthesis of various drugs, herbicides, and insecticides, as well as in the production of materials such as polymers and catalysts.
Although [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol has shown promise in various applications, there are limitations to its use, such as its toxicity towards certain microorganisms and narrow applications in asymmetric synthesis. Future directions for research could include investigating its potential as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanolmethanol is a pyridine derivative that has unique properties and potential applications in various fields of research and industry. Although research on this compound is ongoing, its limitations and potential uses require further investigation to fully understand its role in scientific research.

Purity

95

Dates

Modify: 2023-08-25

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